

# Toxicological Profile of Ethofumesate-2-keto: A Technical Guide

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Compound of Interest		
Compound Name:	Ethofumesate-2-keto	
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#### Introduction

**Ethofumesate-2-keto**, also known by its code NC 9607, is a significant metabolite of the selective systemic herbicide ethofumesate.[1][2][3] As a primary degradation product, its toxicological profile is of critical interest for comprehensive human health and environmental risk assessments. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), consider **ethofumesate-2-keto** as a residue of concern in their evaluations.[1][2] The prevailing scientific and regulatory consensus is that the toxicity of ethofumesate metabolites, including **ethofumesate-2-keto**, is comparable to that of the parent compound.[2] Therefore, the toxicological data for ethofumesate is often used as a surrogate for its metabolites in risk assessments.

This technical guide provides a comprehensive overview of the toxicological profile of **ethofumesate-2-keto**, drawing upon the available data for the parent compound, ethofumesate, in line with regulatory approaches.

### **Metabolic Pathway of Ethofumesate**

Ethofumesate undergoes metabolic transformation in plants, animals, and the environment, leading to the formation of several metabolites, including **ethofumesate-2-keto**. The primary metabolic pathway involves the de-ethylation of the ethoxy group at the C2 position of the benzofuran ring, followed by oxidation.[2]



A simplified representation of this metabolic conversion is presented below:



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**Figure 1:** Simplified metabolic pathway of Ethofumesate.

## **Toxicological Data Summary**

The following tables summarize the key toxicological endpoints for ethofumesate, which are considered representative for **ethofumesate-2-keto**.

**Table 1: Acute Toxicity of Ethofumesate** 

Study Type	Species	Route	Results	Toxicity Category	Reference
Acute Oral	Rat	Oral	LD50 > 5000 mg/kg	IV (Low)	[1]
Acute Dermal	Rabbit	Dermal	LD50 > 2000 mg/kg	IV (Low)	[1]
Acute Inhalation	Rat	Inhalation	LC50 > 5.0 mg/L	IV (Low)	[1]
Primary Eye Irritation	Rabbit	Ocular	Non-irritating	-	[1]
Primary Dermal Irritation	Rabbit	Dermal	Non-irritating	-	[1]
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	-	[1]





**Table 2: Chronic Toxicity and Carcinogenicity of** 

**Ethofumesate** 

Study Type	Species	Duration	NOAEL	LOAEL	Key Findings	Referenc e
Chronic Toxicity/Ca rcinogenicit y	Rat	2 years	127 mg/kg/day	469 mg/kg/day	Decreased body weight gain in females. No evidence of carcinogeni city.	[2]
Carcinogen icity	Mouse	18 months	-	-	No evidence of carcinogeni city.	[1]

**Table 3: Reproductive and Developmental Toxicity of Ethofumesate** 



Study Type	Species	NOAEL (Maternal)	NOAEL (Developme ntal)	Key Findings	Reference
Three- Generation Reproduction	Rat	> 397 mg/kg/day	> 397 mg/kg/day	No reproductive or offspring toxicity observed.	[1]
Development al Toxicity	Rabbit	300 mg/kg/day	< 300 mg/kg/day	Increased resorptions and post-implantation loss at doses not maternally toxic.	[1]

**Table 4: Genotoxicity of Ethofumesate** 

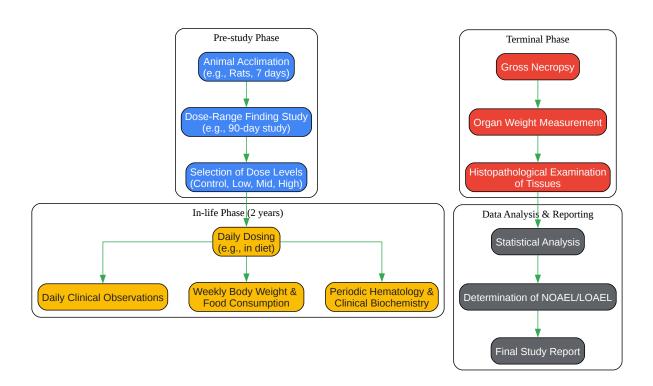
Assay Type	Test System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[1]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[1]
Unscheduled DNA Synthesis	Rat Hepatocytes	Negative	[1]

## **Experimental Protocols**

Detailed experimental protocols for the toxicological assessment of pesticides are standardized and follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The studies summarized above were conducted in compliance with these guidelines.



# Workflow for a Standard Chronic Toxicity/Carcinogenicity Study (based on OECD TG 452)



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**Figure 2:** Generalized workflow for a chronic toxicity/carcinogenicity study.

## **Toxicological Profile Summary**



Based on the comprehensive dataset for the parent compound, ethofumesate, the following toxicological profile can be inferred for **ethofumesate-2-keto**:

- Acute Toxicity: Ethofumesate-2-keto is expected to have low acute toxicity via the oral, dermal, and inhalation routes.[1] It is not expected to be a skin or eye irritant, nor a dermal sensitizer.[1]
- Chronic Toxicity: Long-term exposure to **ethofumesate-2-keto** is not anticipated to cause severe toxicity. The primary effect observed in chronic studies with the parent compound was a decrease in body weight gain at high doses.[2]
- Carcinogenicity: **Ethofumesate-2-keto** is not expected to be carcinogenic to humans.[1] Carcinogenicity studies in both rats and mice with the parent compound were negative.[1]
- Genotoxicity: **Ethofumesate-2-keto** is not expected to be genotoxic. A battery of in vitro and in vivo genotoxicity assays with the parent compound were all negative.[1]
- Reproductive and Developmental Toxicity: **Ethofumesate-2-keto** is not expected to be a reproductive toxicant.[1] While developmental effects were observed in rabbits at high doses with the parent compound, no such effects were seen in rats.[1]

#### Conclusion

The toxicological profile of **ethofumesate-2-keto** is largely defined by the data available for its parent compound, ethofumesate, a position supported by regulatory agencies. This approach indicates that **ethofumesate-2-keto** possesses a low order of toxicity across a range of endpoints, including acute, chronic, genotoxic, carcinogenic, and reproductive effects. For risk assessment purposes, the combined residues of ethofumesate and its major metabolites, including **ethofumesate-2-keto**, are considered. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals engaged in work related to ethofumesate and its environmental and biological fate.

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